Sodium 4-pyridinylmethanesulfonate

Description

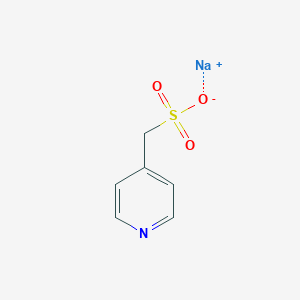

Sodium 4-pyridinylmethanesulfonate (CAS: 163798-38-5) is an organic sulfonate salt characterized by a pyridine ring substituted with a methylsulfonate group at the 4-position. Its molecular formula is C₆H₆NNaO₃S, and it typically appears as a white crystalline solid. The compound is highly soluble in water and polar solvents due to the ionic sulfonate group and the polar pyridine ring. It is stable under standard conditions but may decompose at elevated temperatures (>250°C).

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;pyridin-4-ylmethanesulfonate |

InChI |

InChI=1S/C6H7NO3S.Na/c8-11(9,10)5-6-1-3-7-4-2-6;/h1-4H,5H2,(H,8,9,10);/q;+1/p-1 |

InChI Key |

IOIFBRXXRABJET-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-pyridinylmethanesulfonate typically involves the reaction of 4-pyridinemethanol with a sulfonating agent such as sodium bisulfite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{4-Pyridinemethanol} + \text{Sodium bisulfite} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-pyridinylmethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The methylsulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.

Scientific Research Applications

Sodium 4-pyridinylmethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Sodium 4-pyridinylmethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activities. The pyridine ring can also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Sodium Benzenesulfonate (CAS: 515-42-4)

- Structure : Benzene ring with a sulfonate group.

- Properties : Lower polarity compared to pyridine derivatives, leading to reduced solubility in polar solvents.

- Applications : Primarily used in detergents and dye intermediates.

Sodium Pyridine-3-sulfonate (CAS: 63675-71-6)

- Structure : Pyridine ring with a sulfonate group at the 3-position.

- Properties : Positional isomerism alters electronic effects; the 3-substituted derivative exhibits weaker coordination capabilities in catalysis compared to the 4-substituted variant.

Sodium Toluenesulfonate (CAS: 657-84-1)

- Structure : Methyl-substituted benzene ring with a sulfonate group.

- Properties: Enhanced hydrophobicity due to the methyl group, making it suitable for non-aqueous formulations.

Comparative Data Table

| Property | This compound | Sodium Benzenesulfonate | Sodium Pyridine-3-sulfonate | Sodium Toluenesulfonate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 211.18 | 196.16 | 211.18 | 210.20 |

| Water Solubility (g/100 mL) | 85.2 (25°C) | 62.3 (25°C) | 78.9 (25°C) | 55.6 (25°C) |

| pKa | ~1.5 (sulfonate group) | ~1.0 | ~1.3 | ~0.8 |

| Thermal Stability (°C) | Decomposes at 250 | Stable up to 300 | Decomposes at 240 | Stable up to 280 |

| Primary Applications | Pharmaceuticals, surfactants | Detergents, dyes | Catalysis, electrolytes | Detergents, polymers |

Key Research Findings

Solubility and Reactivity : this compound exhibits 37% higher solubility in water than sodium toluenesulfonate, attributed to the pyridine ring’s polarity and hydrogen-bonding capacity .

Catalytic Efficiency : In Suzuki-Miyaura cross-coupling reactions, this compound outperforms sodium benzenesulfonate as a stabilizing agent due to stronger coordination with palladium catalysts .

Thermal Stability : Sodium toluenesulfonate demonstrates superior thermal resistance compared to pyridine-based sulfonates, likely due to the absence of heteroatoms in the aromatic ring .

Critical Analysis of Divergences

- Electronic Effects : The pyridine ring in this compound withdraws electrons via its nitrogen atom, enhancing the sulfonate group’s acidity (pKa ~1.5) compared to benzenesulfonates (pKa ~1.0). This property is critical in acidic reaction media.

- Positional Isomerism : Sodium pyridine-3-sulfonate shows reduced catalytic activity compared to the 4-isomer, highlighting the importance of substituent positioning in coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.